Morpholino(quinoxalin-6-yl)methanone

Overview

Description

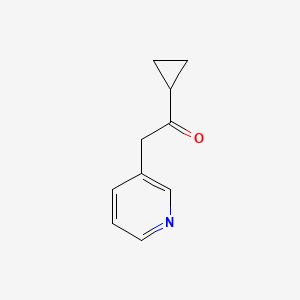

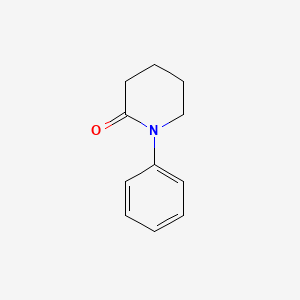

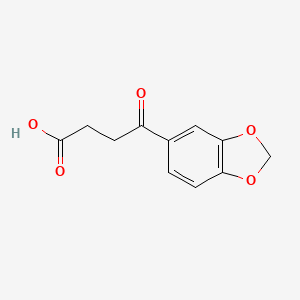

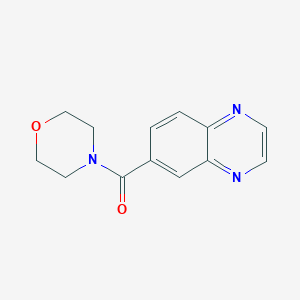

Morpholino(quinoxalin-6-yl)methanone is a chemical compound with the molecular formula C13H13N3O2 . It has a molecular weight of 243.27 g/mol . The IUPAC name for this compound is 6-(4-morpholinylcarbonyl)quinoxaline .

Molecular Structure Analysis

The InChI code for Morpholino(quinoxalin-6-yl)methanone is 1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 . The canonical SMILES structure is C1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2 .Physical And Chemical Properties Analysis

Morpholino(quinoxalin-6-yl)methanone has a density of 1.3±0.1 g/cm3, a boiling point of 451.1±35.0 °C at 760 mmHg, and a flash point of 226.6±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications

Synthetic Pathways and Structural Analysis

The compound Morpholino(quinoxalin-6-yl)methanone has been a subject of interest in the synthesis and structural analysis of chemical compounds. In a study, a compound with a related structure, synthesized from natural podocarpic acid, demonstrated how morpholino rings adopt full chair conformations, highlighting the potential of morpholino compounds in chemical synthesis and structural biology (Bakare, John, Butcher, & Zalkow, 2005). This research underlines the versatility of morpholino compounds in generating complex structures with significant biological and chemical properties.

Interaction with Biological Molecules

Another fascinating area of research focuses on the interaction between morpholino compounds and biological molecules. A study investigated the in vitro interaction between 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride and human serum albumin (HSA), revealing a strong ability to quench the intrinsic fluorescence of HSA. This suggests potential applications in studying drug-protein interactions and the pharmacokinetic behavior of morpholino compounds (Yegorova, Leonenko, Scrypynets, Maltsev, & Antonovich, 2016).

Antibacterial Activity

The synthetic versatility of morpholino compounds extends to their potential antibacterial applications. Research into thiazolopyrazine-incorporated tetracyclic quinolone antibacterial agents, including morpholino derivatives, demonstrated excellent in vitro antibacterial activities against Gram-positive bacteria. This indicates the potential of morpholino compounds in developing new antibacterial agents, especially against resistant strains (Jinbo, Kondo, Taguchi, Inoue, Sakamoto, & Tsukamoto, 1994).

Hirshfeld Surface Analysis for Structural Characterization

The structural characterization of morpholino compounds through Hirshfeld surface analysis provides insight into their solid-state interactions, which is crucial for understanding their behavior and potential applications. A study on (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone highlighted its antiproliferative activity alongside detailed structural analysis, underscoring the importance of morpholino compounds in medicinal chemistry (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).

Mechanism of Action

Target of Action

Morpholino(quinoxalin-6-yl)methanone is a complex compound with a quinoxaline core Quinoxaline derivatives have been associated with various pharmaceutical applications , suggesting that Morpholino(quinoxalin-6-yl)methanone may interact with multiple targets.

Mode of Action

It’s known that quinoxaline derivatives can interact with their targets through various mechanisms . For instance, they can bind to receptors, inhibit enzymes, or modulate cellular processes. The specific interactions of Morpholino(quinoxalin-6-yl)methanone with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Quinoxaline derivatives have been shown to impact a wide range of biochemical pathways . These include pathways related to cell cycle regulation, apoptosis, and various metabolic processes. The specific pathways affected by Morpholino(quinoxalin-6-yl)methanone would depend on its targets and mode of action.

Result of Action

Based on the known effects of quinoxaline derivatives, it can be speculated that this compound may have various biological effects . These could include modulation of cellular processes, inhibition of enzymatic activities, or alteration of receptor signaling.

Action Environment

The action, efficacy, and stability of Morpholino(quinoxalin-6-yl)methanone can be influenced by various environmental factors. These include the physiological conditions (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment . Similarly, the presence of other molecules can influence the compound’s interactions with its targets.

Safety and Hazards

properties

IUPAC Name |

morpholin-4-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQACKBFPJVQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350657 | |

| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(quinoxalin-6-yl)methanone | |

CAS RN |

312319-71-4 | |

| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.